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molecular formula C6H10O3 B1221864 4-Methyl-3-oxopentanoic acid CAS No. 5650-76-0

4-Methyl-3-oxopentanoic acid

Cat. No. B1221864
M. Wt: 130.14 g/mol
InChI Key: ZXLSKTZECNUVIS-UHFFFAOYSA-N
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Patent
US06916819B2

Procedure details

A mixture of ethyl isobutyrylacetate (20.47 g, 129 mmol) and 1.5 M aq NaOH (250 mL) is stirred at room temperature overnight. The solution is then cooled to 0° C. and acidified to pH 1-2 by the slow addition of conc. HCl (˜35 mL). The solution is then saturated with NaCl and extracted thrice with EtOAc and once with CHCl3. The combined extracts are dried over Na2SO4 and concentrated to 14.46 g (86%) of isobutyrylacetic acid as an oil. 1H NMR (CDCl3, 300 MHz) reveals a mixture of keto and enol forms (˜4:1), in favor of the keto form. Keto form: δ 3.57 (s, 2H), 2.73 (sept, J=6.9 Hz, 1H), 1.16 (d, J=6.9 Hz, 6H) ppm. Enol form: 11.85 (s, 1H), 5.03 (s, 1H), 2.44 (sept, J=6.9 Hz, 1H), 1.10 (d, J=6.9 Hz, 6H) ppm.
Quantity
20.47 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9]CC)=[O:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].Cl>[OH-].[Na+]>[C:1]([CH2:6][C:7]([OH:9])=[O:8])(=[O:5])[CH:2]([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
20.47 g
Type
reactant
Smiles
C(C(C)C)(=O)CC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl and extracted thrice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 14.46 g (86%) of isobutyrylacetic acid as an oil
ADDITION
Type
ADDITION
Details
a mixture of keto and enol forms (˜4:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C(C)C)(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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